Methyl 6-(4-nitrophenyl)hexanoate
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Overview
Description
Methyl 6-(4-nitrophenyl)hexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(4-nitrophenyl)hexanoate typically involves the esterification of 6-(4-nitrophenyl)hexanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-nitrophenyl)hexanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products
Reduction: Methyl 6-(4-aminophenyl)hexanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(4-nitrophenyl)hexanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme-catalyzed reactions and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality
Mechanism of Action
The mechanism of action of Methyl 6-(4-nitrophenyl)hexanoate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis in the presence of enzymes or acidic conditions. These interactions can lead to the formation of reactive intermediates that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl hexanoate
- Ethyl benzoate
- Phenyl benzoate
- Ethyl 3-methylhexanoate
Uniqueness
Methyl 6-(4-nitrophenyl)hexanoate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other esters that lack such functional groups.
Properties
CAS No. |
61346-09-6 |
---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 6-(4-nitrophenyl)hexanoate |
InChI |
InChI=1S/C13H17NO4/c1-18-13(15)6-4-2-3-5-11-7-9-12(10-8-11)14(16)17/h7-10H,2-6H2,1H3 |
InChI Key |
UUJUVWFDDODYAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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